molecular formula C11H23NO4 B12536281 tert-Butyl 4,4-dimethoxybutylcarbamate

tert-Butyl 4,4-dimethoxybutylcarbamate

Cat. No.: B12536281
M. Wt: 233.30 g/mol
InChI Key: UHKWDKIZZDWSKF-UHFFFAOYSA-N
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Description

tert-Butyl 4,4-dimethoxybutylcarbamate: is a chemical compound with the molecular formula C13H27NO4. It is a derivative of carbamic acid, where the hydrogen of the hydroxyl group is replaced by a tert-butyl group and the hydrogen of the amino group is replaced by a 4,4-dimethoxybutyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4,4-dimethoxybutylcarbamate typically involves the reaction of tert-butyl carbamate with 4,4-dimethoxybutyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4,4-dimethoxybutylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or sodium methoxide, leading to the formation of azide or methoxy derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium azide in dimethylformamide (DMF) at room temperature.

Major Products Formed:

    Oxidation: Carbonyl compounds.

    Reduction: Alcohol derivatives.

    Substitution: Azide or methoxy derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 4,4-dimethoxybutylcarbamate is used as a protecting group for amines in organic synthesis. It provides stability to the amine group during various chemical reactions and can be easily removed under acidic conditions.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It serves as a model compound for investigating the effects of carbamate derivatives on biological systems.

Medicine: this compound is explored for its potential use in drug development. It is used as a building block in the synthesis of pharmaceutical compounds and as a prodrug to enhance the bioavailability of active pharmaceutical ingredients.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It acts as a stabilizer and modifier to improve the properties of the final products.

Mechanism of Action

The mechanism of action of tert-Butyl 4,4-dimethoxybutylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound forms covalent bonds with the active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • tert-Butyl N-(4,4-diethoxybutyl)carbamate
  • tert-Butyl carbamate
  • tert-Butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate

Uniqueness: tert-Butyl 4,4-dimethoxybutylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 4,4-dimethoxybutyl group enhances its stability and reactivity compared to other similar compounds. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H23NO4

Molecular Weight

233.30 g/mol

IUPAC Name

tert-butyl N-(4,4-dimethoxybutyl)carbamate

InChI

InChI=1S/C11H23NO4/c1-11(2,3)16-10(13)12-8-6-7-9(14-4)15-5/h9H,6-8H2,1-5H3,(H,12,13)

InChI Key

UHKWDKIZZDWSKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(OC)OC

Origin of Product

United States

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